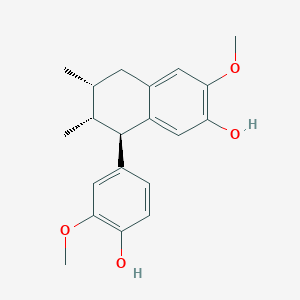

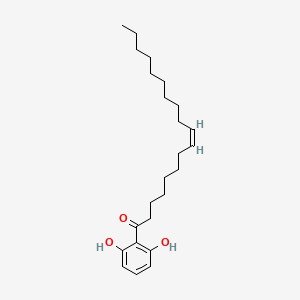

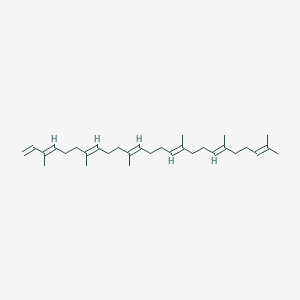

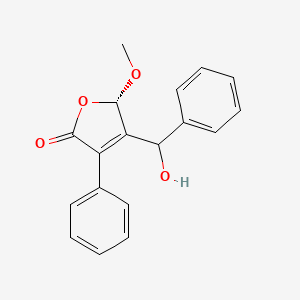

![molecular formula C21H32N2O B1249716 1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one CAS No. 560085-11-2](/img/structure/B1249716.png)

1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one

概要

説明

77-LH-28-1は、ムスカリン性アセチルコリン受容体サブタイプ1の選択的アゴニストです。 2008年に発見され、血液脳関門を通過して脳に浸透する能力で知られています。 この化合物はアロステリックアゴニストであり、他のムスカリン性受容体サブタイプと比較してムスカリン性アセチルコリン受容体サブタイプ1に対して100倍以上の特異性を示します 。 認知機能を高める効果を持つ有用な薬理学的ツールとして認識されています .

準備方法

77-LH-28-1の合成には、いくつかのステップが含まれます。

出発物質: このプロセスは、市販されている3,4-ジヒドロ-2(1H)-キノリン-4-オンから始まります。

中間体の生成: 3,4-ジヒドロ-2(1H)-キノリン-4-オンを1-クロロ-3-ヨードプロパンと炭酸セシウムを用いてアセトニトリル中で処理すると、中間体が生成されます。

3. 化学反応の解析

77-LH-28-1は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

4. 科学研究への応用

77-LH-28-1は、いくつかの科学研究に応用されています。

化学: ムスカリン性アセチルコリン受容体サブタイプ1の薬理学を研究するためのツールとして使用されます。

生物学: さまざまな生物学的プロセスにおけるムスカリン性アセチルコリン受容体サブタイプ1の役割を理解するのに役立ちます。

医学: アルツハイマー病や統合失調症などの疾患に関連する認知機能の低下治療における可能性を探られています。

化学反応の分析

77-LH-28-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学的研究の応用

77-LH-28-1 has several scientific research applications:

Chemistry: It is used as a tool to study the pharmacology of muscarinic acetylcholine receptor subtype 1.

Biology: It helps in understanding the role of muscarinic acetylcholine receptor subtype 1 in various biological processes.

Medicine: It is being explored for its potential in treating cognitive deficits associated with diseases such as Alzheimer’s disease and schizophrenia.

Industry: It is used in the development of drugs targeting muscarinic acetylcholine receptor subtype 1.

作用機序

77-LH-28-1は、ムスカリン性アセチルコリン受容体サブタイプ1に選択的に結合して活性化することにより、その効果を発揮します。 この活性化は、膜電位の脱分極を引き起こし、その結果、細胞発火の増加と海馬におけるガンマ周波数ネットワーク振動の開始につながります 。 この化合物は血液脳関門を通過できるため、認知機能を高める効果が特に高いです .

類似化合物との比較

77-LH-28-1は、AC-42、AC-260584、LY-593039などの他のムスカリン性アセチルコリン受容体サブタイプ1アゴニストと比較されます。 これらの化合物は、ムスカリン性アセチルコリン受容体サブタイプ1に対して特異性を示しますが、他の受容体に対する親和性と臨床的安全性プロファイルが異なります 。 77-LH-28-1のユニークな特徴は、その高い特異性と脳への浸透能力であり、ムスカリン性アセチルコリン受容体サブタイプ1の薬理学を研究するための貴重なツールとなっています .

特性

IUPAC Name |

1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMGZAICAOYEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437063 | |

| Record name | 77-LH-28-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560085-11-2 | |

| Record name | 1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560085-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 77-LH-28-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77-LH-28-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZH28BM589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

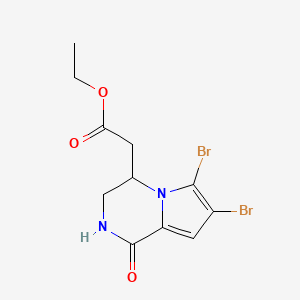

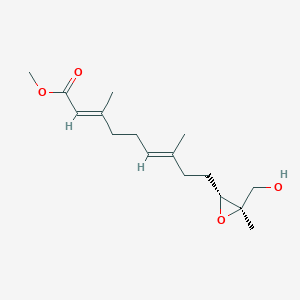

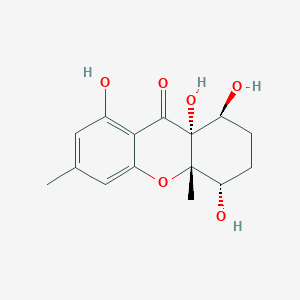

![(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate](/img/structure/B1249647.png)